C23H24BrN3
Description
C23H24BrN3 is a brominated aromatic compound with a molecular weight of 422.12 g/mol (calculated from HRMS data) . Its structural features are inferred from spectroscopic
- 13C NMR: Peaks at δ 140.54, 135.75, and 134.5 suggest aromatic carbons, while δ 76.5 and 51.7 indicate sp³ carbons, possibly from aliphatic chains or substituents .
- IR: Key absorptions at 2213 cm⁻¹ (alkyne C≡C stretch), 1715 cm⁻¹ (carbonyl C=O), and 1667 cm⁻¹ (aromatic C=C or conjugated carbonyl) highlight functional group diversity .
- HRMS: Confirmed molecular ion [M+H]+ at m/z 422.1226 .
Properties
Molecular Formula |
C23H24BrN3 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(Z)-1-(3-bromophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C23H24BrN3/c1-18(20-8-5-10-22(24)16-20)25-27-14-12-26(13-15-27)17-21-9-4-7-19-6-2-3-11-23(19)21/h2-11,16H,12-15,17H2,1H3/b25-18- |
InChI Key |
OHXBEBSLPFJJAM-BWAHOGKJSA-N |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H24BrN3 typically involves multi-step organic reactions. One common method includes the use of bromination reactions where a precursor molecule is treated with bromine under controlled conditions to introduce the bromine atom into the desired position. This is followed by a series of coupling reactions to build the complex carbon-nitrogen framework.
Industrial Production Methods
In an industrial setting, the production of This compound often involves large-scale bromination and coupling reactions. These processes are optimized for yield and purity, using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
C23H24BrN3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated and nitrogen-containing oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the bromine atom or reduction of nitrogen-containing groups.
Substitution: The bromine atom in can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones or aldehydes, while reduction can produce amines or de-brominated hydrocarbons.
Scientific Research Applications
C23H24BrN3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of C23H24BrN3 involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrogen-containing groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
C23H18BrO2P
C23H26N2O4
- Functional Groups: Two additional oxygen atoms and one fewer bromine atom.
- Biological Implications : Oxygen-rich structures often exhibit better bioavailability, contrasting with this compound’s bromine-mediated lipophilicity .
Physicochemical Properties
Log Po/w Comparison
| Compound | XLOGP3 | WLOGP | MLOGP | SILICOS-IT | |
|---|---|---|---|---|---|
| This compound | N/A | N/A | N/A | N/A | |
| C6H5BBrClO2 | 2.15 | 0.78 | 1.64 | 0.61 |
Solubility
BBB Permeability
- C23H14BrClF3N3O2S (): Contains fluorine and sulfur, which may enhance metabolic stability but reduce BBB permeability compared to this compound .
Data Tables
Table 1: Spectroscopic Comparison
| Property | This compound | C23H18BrO2P |
|---|---|---|
| Key IR Peaks | 2213, 1715 cm⁻¹ | N/A |
| 13C NMR Range | 22.23–140.54 ppm | N/A |
Table 2: Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Solubility |
|---|---|---|
| This compound | 422.12 | Not reported |
| C6H5BBrClO2 | 235.27 | 0.24 mg/mL |
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